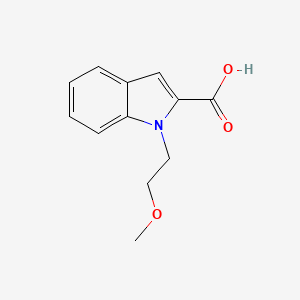
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule known for its potential therapeutic properties and application in various scientific fields. This compound is structured to include multiple functional groups that interact with biological systems in unique ways, making it a subject of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves a multi-step process. Initially, the isoquinoline moiety is synthesized through the Bischler-Napieralski reaction, where a beta-phenylethylamine derivative reacts with a dehydrating agent to form 3,4-dihydroisoquinoline. This intermediate undergoes methoxylation to introduce the methoxy group. Concurrently, the pyridine-3-carboxamide scaffold is constructed via condensation reactions involving nicotinic acid derivatives. The final step involves coupling these two primary intermediates using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the target compound.
Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up through optimized synthetic pathways, often involving continuous flow chemistry to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of by-product formation.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form quinone derivatives.
Reduction: : Selective reduction of the keto group leads to the corresponding alcohol.
Substitution: : Nucleophilic substitutions occur at the methoxy and amide groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological targets at the molecular level. Its amide and isoquinoline moieties enable binding to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or acting as an allosteric modulator, thereby altering the enzyme's configuration and function. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups that confer specific binding affinities and reactivity.
Similar Compounds
6-methoxy-3,4-dihydroisoquinoline derivatives: : These compounds share the isoquinoline core but lack the pyridine carboxamide linkage.
Nicotinic acid derivatives: : These molecules contain the pyridine scaffold but do not possess the methoxy and isoquinoline components.
Isoquinoline carboxamides: : Featuring the isoquinoline amide group but differing in the positioning and type of substituents.
The combination of these functional groups in the title compound enables unique biological and chemical properties, setting it apart from its analogs.
Propiedades
IUPAC Name |
N-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-4-2-14-11-21(7-6-12(14)8-15)17(23)10-20-18(24)13-3-5-16(22)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCMFMODIROLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CNC(=O)C3=CNC(=O)C=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)





![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2885260.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2885261.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)


